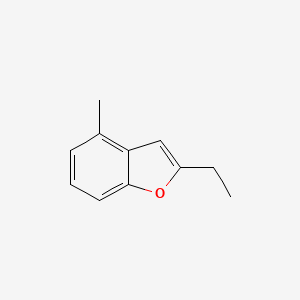
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate is an organic compound with a complex structure that includes bromine, hydroxyl, and nitro functional groups attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl salicylate to introduce the nitro group. This is followed by bromination to add the bromine atom. The hydroxyl group is usually introduced through a subsequent hydrolysis step. Each of these steps requires specific reagents and conditions:
Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.
Bromination: Employing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Hydrolysis: Conducted under acidic or basic conditions to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH).
Major Products
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzoate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and hydroxyl groups can participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but lacks the bromine atom.
Methyl 4-methyl-3-nitrobenzoate: Contains a methyl group instead of a bromine atom.
Methyl 2-amino-3-nitrobenzoate: Contains an amino group instead of a hydroxyl group.
Uniqueness
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the benzoate ester. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H6BrNO5 |
|---|---|
Poids moléculaire |
276.04 g/mol |
Nom IUPAC |
methyl 6-bromo-3-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)6-4(9)2-3-5(11)7(6)10(13)14/h2-3,11H,1H3 |
Clé InChI |
SOKBCUBYARNLOO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
![cis-3a-Fluoro-5-isopropyl-N-methyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxamide](/img/structure/B12867632.png)




![Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)

![2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12867692.png)



